萝卜酰胺

描述

Raphanusamic acid (RAA) is a naturally occurring, non-toxic carboxylic acid found in the leaves and stems of the Raphanus sativus (radish) plant. It has a broad range of uses in the scientific community, including its applications in various research studies, its role in biochemical and physiological processes, and its potential for use in laboratory experiments.

科学研究应用

植物生长发育

萝卜酰胺已被证实会影响植物的生长发育。它影响生长素信号级联反应的下游过程,这对植物生长调节至关重要 . 例如,它可以显著降低生长素反应型报告基因的活性,表明它在调节生长素信号传导中发挥作用 .

防御代谢物的调节

作为烯丙基硫代葡萄糖苷的分解产物,萝卜酰胺在植物的防御机制中发挥作用。它参与生长、发育和防御之间的复杂关系,可能使植物能够执行对其环境最优的特定反应 .

分生组织发育

萝卜酰胺功能的另一个关键方面是它对分生组织发育的影响。它影响细胞周期的进程,这对植物分生组织的发育至关重要 .

硫代葡萄糖苷的生物合成和周转

萝卜酰胺与硫代葡萄糖苷的生物合成和周转相关。它不反映植物体内周转率,但与内源硫代葡萄糖苷积累的增加相关,表明它在测量生物合成途径中的通量方面发挥作用 .

对环境条件的反应

该化合物可以作为代谢检查点,使产生硫代葡萄糖苷的植物能够根据内部和外部信号(如养分供应)动态调整硫代葡萄糖苷的积累 .

与病原体和食草动物的相互作用

植物利用萝卜酰胺作为其防御病原体和食草动物的防御策略的一部分。它是由所有硫代葡萄糖苷结构形成的潜在分解产物,已被发现与内源硫代葡萄糖苷积累的增强相关 .

作用机制

Target of Action

Raphanusamic acid (RA) is a breakdown metabolite that can potentially be formed from all glucosinolate structures in plants . It is associated with the glucosinolate biosynthesis and turnover pathways, which are crucial for plant defense and animal nutrition . RA is found to correlate with enhanced accumulation of endogenous glucosinolates .

Mode of Action

This allows the plant to dynamically adjust glucosinolate accumulation in response to internal and external signals .

Biochemical Pathways

RA is involved in the glucosinolate biosynthesis and turnover pathways . Glucosinolates are sulfur and nitrogen-containing specialized metabolites that are important for plant defense . The accumulation of glucosinolates is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .

Result of Action

This suggests that RA could influence the balance between growth and defense in plants .

Action Environment

The action of RA is influenced by environmental conditions. For example, nutrient availability can affect glucosinolate biosynthesis and turnover, which are associated with RA . Exogenous carbon sources can have general quantitative effects on glucosinolate accumulation, while sulfur or nitrogen limitation can result in distinct changes in glucosinolate profiles .

未来方向

Raphanusamic acid could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals . This suggests potential future research directions in understanding the role of Raphanusamic acid in plant metabolism and its impact on plant adaptation to environmental changes .

生化分析

Biochemical Properties

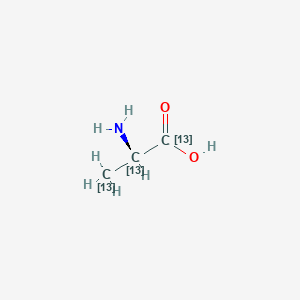

These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It is a breakdown product that can potentially be formed from all glucosinolate structures .

Cellular Effects

Raphanusamic acid has been found to correlate with enhanced accumulation of endogenous glucosinolates . It differentially affects processes downstream of the auxin signaling cascade . It could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals .

Molecular Mechanism

It is known to be involved in the glucosinolate metabolism in plants . It could represent a metabolic checkpoint to control the flux of the glucosinolate .

Metabolic Pathways

Raphanusamic acid is involved in the glucosinolate metabolic pathway

属性

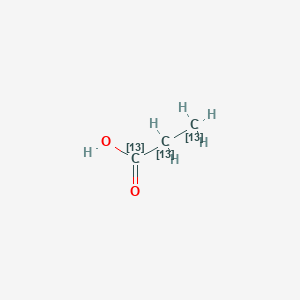

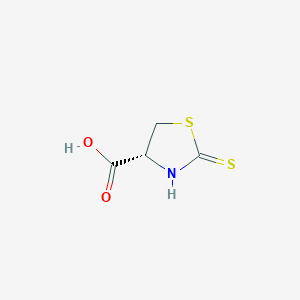

IUPAC Name |

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243495 | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98169-56-3, 20933-67-9 | |

| Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raphanusamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

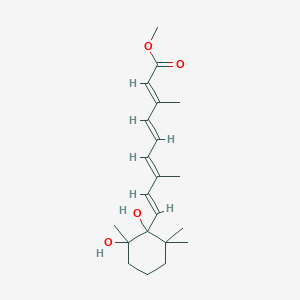

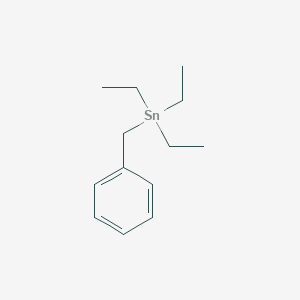

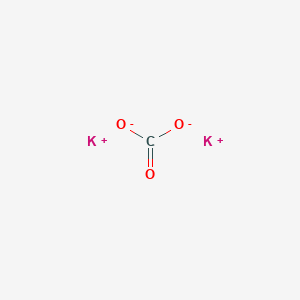

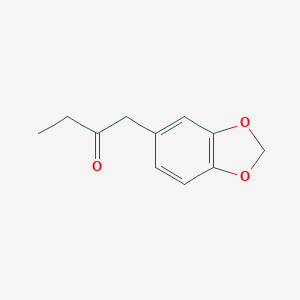

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

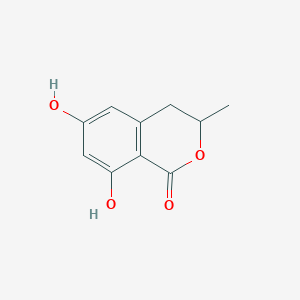

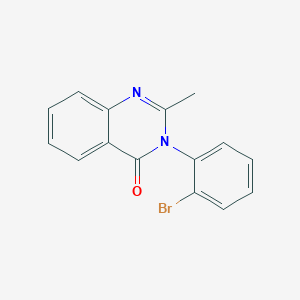

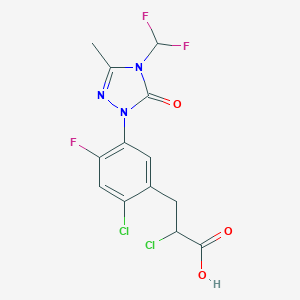

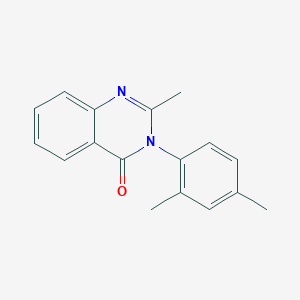

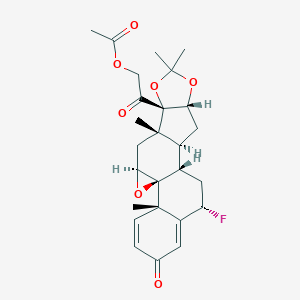

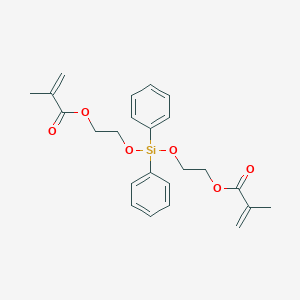

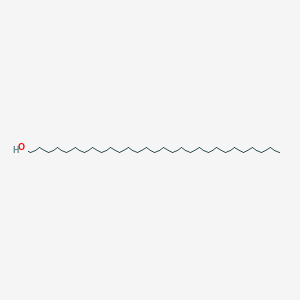

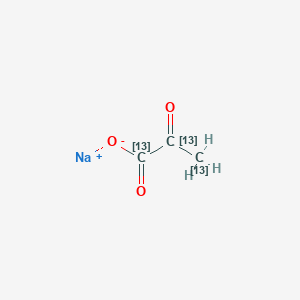

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of raphanusamic acid in plants?

A1: Raphanusamic acid (4-(thioxothiolan-2-ylidene)-1,3-oxazolidin-2-one) is not directly synthesized by plants but is a breakdown product of glucosinolates, sulfur-containing defense metabolites found in Brassicales. [, , ] While its exact role is still under investigation, research suggests that raphanusamic acid may act as a metabolic signal, allowing plants to sense and adjust glucosinolate production in response to environmental factors and nutrient availability. [, ]

Q2: How is raphanusamic acid produced in biological systems?

A2: Raphanusamic acid is formed as a product of glucosinolate metabolism, specifically through the PENETRATION2 (PEN2) pathway. [] This pathway requires the enzyme Glutathione-S-Transferase class-tau member 13 (GSTU13), which mediates the conjugation of glutathione with unstable intermediates of glucosinolate breakdown, ultimately leading to raphanusamic acid production. [] Additionally, some studies suggest that isothiocyanates, another class of plant metabolites, can react with cysteine to yield raphanusamic acid and hydrogen sulfide as byproducts. [, ]

Q3: Does raphanusamic acid contribute to plant defense mechanisms?

A3: While raphanusamic acid itself may not have direct antimicrobial activity, its precursor, allyl glucosinolate, and other related catabolites are known to influence plant growth and defense responses. [] It's possible that raphanusamic acid plays a signaling role in fine-tuning these responses by influencing auxin signaling pathways and meristem development. [] More research is needed to fully elucidate its specific role in plant immunity.

Q4: Has raphanusamic acid been investigated in the context of mammalian toxicity?

A4: Yes, raphanusamic acid has been identified as a metabolite of chloropicrin (trichloronitromethane), a soil fumigant. [] In a study on mice, raphanusamic acid was detected in urine as a cyclic cysteine adduct of thiophosgene, a breakdown product of chloropicrin. [] This finding suggests potential detoxification mechanisms for chloropicrin-induced toxicity.

Q5: What is the chemical structure of raphanusamic acid?

A5: Raphanusamic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. Its molecular formula is C4H5NO2S2, and its molecular weight is 163.21 g/mol. [] Structurally, it consists of a thiazolidine ring fused to an oxazolidine ring, with a thiocarbonyl group (C=S) attached to the thiazolidine ring. []

Q6: Are there any analytical techniques available to detect and quantify raphanusamic acid?

A6: While specific methods for raphanusamic acid quantification weren't detailed in the provided abstracts, metabolic profiling studies utilizing techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been successfully employed to identify and analyze raphanusamic acid in plant tissues and biological samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。